5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
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Overview
Description
“5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .
Molecular Structure Analysis
The structure of similar compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . Molecular geometry calculations are often performed using density functional theory .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases . For instance, the antiproliferative effects of 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit these biological targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structure. For instance, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
- Arylpiperazine-containing compounds, including indole derivatives, have shown promise in inhibiting cell proliferation .
- Naftopidil, an arylpiperazine ether derivative, is widely used as an adrenergic receptor antagonist and is employed to treat benign prostatic hyperplasia (BPH) .
- A pyridine-based chalcone derivative with two electron donor groups substituted at specific positions of the phenylene ring exhibited enhanced SHG efficiency .
- Hydrogen bonding interactions between C–H···O and C–H···N produced a layered structure in the crystal .
Antiviral Activity
Anti-Proliferative Properties
Second Harmonic Generation (SHG) Efficiency
Crystal Structure Investigations
Antioxidant and Anti-Inflammatory Activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQFMPOVCXLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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